Methyl 2-mercaptopropionate

Description

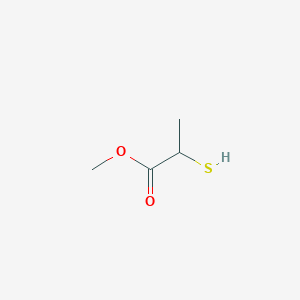

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWKNPMDQONHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866371 | |

| Record name | Methyl 2-mercaptopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53907-46-3 | |

| Record name | Propanoic acid, 2-mercapto-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53907-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053907463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-mercaptopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-MERCAPTOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25IZE8ZJA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Methyl 2-mercaptopropionate" fundamental properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-mercaptopropionate is an organosulfur compound with applications in various scientific and industrial fields. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and spectroscopic data, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as methyl α-mercaptopropionate, is a chiral ester with the chemical formula C₄H₈O₂S.[1][2] It exists as a racemic mixture or as individual (R)- and (S)-enantiomers. The compound is a flammable liquid and is known to cause skin and eye irritation, and may cause respiratory irritation.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂S | [1][2] |

| Molecular Weight | 120.17 g/mol | [1][2] |

| CAS Number | 53907-46-3 (racemic) | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 149-151 °C at 760 mmHg | |

| Flash Point | 40 °C (104 °F) | |

| Density | 1.068 g/cm³ | [3] |

| Vapor Pressure | 4.055 mmHg at 25 °C (estimated) | |

| Solubility | Soluble in alcohol; slightly soluble in water | |

| IUPAC Name | methyl 2-sulfanylpropanoate | [1] |

Synthesis

The primary method for the synthesis of this compound is the Fischer esterification of 2-mercaptopropionic acid with methanol (B129727) in the presence of an acid catalyst.[4][5][6][7][8][9]

Experimental Protocol: Fischer Esterification of 2-Mercaptopropionic Acid

Materials:

-

2-Mercaptopropionic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-mercaptopropionic acid and an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by distillation under reduced pressure.

Note: Due to the odorous nature of thiols, this procedure should be performed in a well-ventilated fume hood.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the structure and data for similar compounds, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

-SH (thiol proton): A broad singlet or a triplet (if coupled to the adjacent CH) in the region of 1.5-2.5 ppm.

-

-OCH₃ (methyl ester protons): A sharp singlet around 3.7 ppm.

-

-CH- (methine proton): A quartet around 3.5 ppm, coupled to the adjacent methyl and thiol protons.

-

-CH₃ (methyl protons): A doublet around 1.5 ppm, coupled to the methine proton.

¹³C NMR (Predicted):

-

C=O (carbonyl carbon): In the range of 170-175 ppm.

-

-OCH₃ (methyl ester carbon): Around 52 ppm.

-

-CH- (methine carbon): Around 40 ppm.

-

-CH₃ (methyl carbon): Around 20 ppm.

Infrared (IR) Spectroscopy

-

S-H stretch: A weak absorption band around 2550-2600 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1735 cm⁻¹.

-

C-O stretch (ester): A strong absorption band in the region of 1100-1300 cm⁻¹.

-

C-H stretch (alkane): Absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 120. Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) and the thiol group (-SH).

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its thiol and ester functionalities allow for a variety of chemical transformations.

-

Polymer Chemistry: It can be used as a chain transfer agent in radical polymerizations to control molecular weight and architecture.

-

Flavor and Fragrance: Due to its characteristic sulfurous odor, it finds applications in the flavor and fragrance industry.

-

Pharmaceutical Synthesis: The mercapto group is a key functional group in some drug molecules, and this compound can serve as a precursor or intermediate in their synthesis.[4]

Logical Relationship of Applications

Caption: Relationship between the functional groups and applications.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is classified as causing skin and eye irritation and may cause respiratory irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a summary of the fundamental properties of this compound based on available literature. Researchers should consult primary sources for more detailed information and exercise appropriate caution when handling this chemical.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. hmdb.ca [hmdb.ca]

- 3. GSRS [precision.fda.gov]

- 4. Ethyl 2-mercapto-2-methylpropionate | 33441-50-8 | Benchchem [benchchem.com]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. athabascau.ca [athabascau.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl 2-mercaptopropionate: Chemical Structure and Isomers

This technical guide provides a comprehensive overview of the chemical structure, isomers, and physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and characterization, presented with clarity and precision for the scientific community.

Core Chemical Structure

This compound is an organic compound classified as a thiol and an ester.[1] Its structure consists of a propionate (B1217596) backbone with a thiol (-SH) group attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group) and a methyl group forming an ester with the carboxyl group.[1][2]

-

Molecular Formula: C₄H₈O₂S[1]

-

IUPAC Name: methyl 2-sulfanylpropanoate[1]

-

Synonyms: Methyl α-mercaptopropionate, 2-Mercaptopropionic acid methyl ester[2][4]

The presence of both a thiol and an ester functional group makes it a versatile molecule in organic synthesis.[4]

Caption: Chemical structure of this compound.

Isomers of this compound

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound (C₄H₈O₂S), the primary types of isomerism are stereoisomerism and positional isomerism.

Stereoisomers (Enantiomers)

The alpha-carbon of this compound is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group, a thiol group, and a methoxycarbonyl group. This chirality gives rise to two enantiomers, (R)- and (S)-methyl 2-mercaptopropionate, which are non-superimposable mirror images of each other. The racemic mixture is often denoted as (±)-methyl 2-mercaptopropionate.[5]

-

(R)-Methyl 2-mercaptopropionate:

-

(S)-Methyl 2-mercaptopropionate:

-

IUPAC Name: methyl (2S)-2-sulfanylpropanoate

-

Caption: (R)- and (S)-enantiomers of this compound.

Positional Isomers

Positional isomers have the same carbon skeleton and functional groups but differ in the position of the functional groups.

-

Methyl 3-mercaptopropionate (B1240610): In this isomer, the thiol group is attached to the beta-carbon (carbon 3).

-

IUPAC Name: methyl 3-sulfanylpropanoate

-

CAS Number: 2935-90-2[7]

-

-

Methyl 2-mercapto-2-methylpropionate: This isomer has a different carbon backbone, with a methyl group and a thiol group on the same carbon.[8]

-

IUPAC Name: methyl 2-mercapto-2-methylpropanoate

-

CAS Number: 87123-08-8[8]

-

Caption: Logical relationship between this compound and its isomers.

Physicochemical Properties

The following table summarizes key quantitative data for this compound and one of its common positional isomers.

| Property | This compound | Methyl 3-mercaptopropionate | Methyl 2-mercapto-2-methylpropionate |

| Molecular Weight | 120.17 g/mol [1][2] | 120.17 g/mol [7] | 134.2 g/mol [8][9] |

| Boiling Point | 149-151 °C @ 760 mmHg[10] | 63.5-64 °C @ 14 Torr[9] | Not available |

| Density | 1.068 g/cm³[4] | 1.06 g/cm³[9] | Not available |

| Flash Point | 40 °C[4][10] | Not available | Not available |

| Vapor Pressure | 4.06 mmHg @ 25 °C[4] | Not available | Not available |

| Refractive Index | ~1.444-1.454 @ 20 °C (for ethyl ester)[11] | Not available | Not available |

| Solubility | Soluble in alcohol; 23,650 mg/L in water @ 25 °C (est.)[10] | Soluble in Benzene, Chloroform, Ether, Ethyl Acetate[8] | Not available |

Experimental Protocols

Synthesis of Methyl 3-mercaptopropionate

While specific protocols for this compound are less commonly detailed, the synthesis of its isomer, methyl 3-mercaptopropionate, provides a representative example of esterification involving a mercapto-acid.

Objective: To synthesize methyl 3-mercaptopropionate via esterification of 3-mercaptopropionic acid with methanol (B129727).[7]

Method 1: Traditional Batch Synthesis [7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-mercaptopropionic acid and methanol.

-

Catalysis: Add 2-5% (by weight) of concentrated sulfuric acid as a catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Reflux: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 15 hours.

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove excess methanol by rotary evaporation.

-

Neutralize the remaining acid by washing the organic phase with a saturated sodium bicarbonate solution, followed by washing with deionized water until the pH of the aqueous layer is near neutral.

-

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure methyl 3-mercaptopropionate.

Method 2: Reactive Distillation [7]

-

Pre-reaction: Mix 3-mercaptopropionic acid and methanol and pass the mixture through a fixed-bed reactor containing an acid catalyst to form a crude product.

-

Reactive Distillation Column:

-

Feed the crude product into the middle section of a reactive distillation column.

-

Introduce fresh methanol and a water-carrying agent (e.g., toluene) from the bottom of the column.

-

The lower section of the column contains a catalyst bed where unreacted acid continues to esterify.

-

-

Separation:

-

Continuously remove the azeotrope of methanol, water, and the entrainer from the top of the column.

-

Collect the pure methyl 3-mercaptopropionate product from the bottom of the column.

-

References

- 1. This compound | C4H8O2S | CID 103858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanoic acid, 2-mercapto-, methyl ester [webbook.nist.gov]

- 3. Propanoic acid, 2-mercapto-, methyl ester [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound, (R)- | C4H8O2S | CID 12279939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 3-mercaptopropionate synthesis - chemicalbook [chemicalbook.com]

- 8. METHYL 2-MERCAPTO-2-METHYL PROPIONATE CAS#: 87123-08-8 [m.chemicalbook.com]

- 9. methyl 2-methyl-3-mercaptopropionate CAS#: 4131-76-4 [m.chemicalbook.com]

- 10. This compound [flavscents.com]

- 11. ethyl 2-mercaptopropionate, 19788-49-9 [thegoodscentscompany.com]

"Methyl 2-mercaptopropionate" spectroscopic data (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl 2-mercaptopropionate (CAS: 53907-46-3), a sulfur-containing ester. The information presented herein is essential for compound identification, structural elucidation, and quality control in research and development settings. This document covers data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Compound Identification

| Property | Value | Reference |

| Chemical Name | Methyl 2-sulfanylpropanoate | [1] |

| Synonyms | This compound, 2-Mercaptopropionic acid methyl ester | [1] |

| CAS Number | 53907-46-3 | [1][2] |

| Molecular Formula | C₄H₈O₂S | [1][3] |

| Molecular Weight | 120.17 g/mol | [1] |

| Structure | CC(C(=O)OC)S | [1] |

Spectroscopic Data Summary

The following sections and tables summarize the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for this compound.

Mass Spectrometry (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its structural identification. The data below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron-impact ionization at 70 eV.

Table 1: Key Fragments from EI-Mass Spectrum

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 120 | (Observed) | [M]⁺, Molecular Ion |

| 88 | 18.90 | [M - H₂S]⁺ or [CH₃CHCOOCH₃]⁺ |

| 61 | 99.99 (Base Peak) | [CH₃CHSH]⁺ |

| 60 | 28.20 | [CH₂CSH]⁺ or [CH₃CHS]⁺ - H |

| 55 | 7.50 | [C₃H₃O]⁺ or [C₂H₃S]⁺ |

Data sourced from MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra were not available in the cited public databases, the following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a deuterated solvent like CDCl₃.

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.7 | Singlet (s) | 3H | O-CH₃ |

| ~ 3.4 | Quartet (q) | 1H | CH -SH |

| ~ 1.9 | Doublet (d) | 1H | SH |

| ~ 1.5 | Doublet (d) | 3H | CH₃ -CH |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173 | C =O |

| ~ 52 | O-C H₃ |

| ~ 38 | C H-SH |

| ~ 22 | C H₃-CH |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The table below lists the expected characteristic absorption bands for the functional groups in this compound.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-3000 | C-H Stretch (sp³) | Alkyl C-H |

| 2550-2600 | S-H Stretch | Thiol (Mercaptan) |

| ~ 1740 | C=O Stretch | Ester |

| 1100-1300 | C-O Stretch | Ester |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and adherence to standardized instrument protocols.

NMR Spectroscopy Protocol (General)

-

Sample Preparation : Accurately weigh 10-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Filtration and Transfer : To ensure the solution is free of particulate matter, which can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Volume Adjustment : Ensure the sample height in the NMR tube is between 4 and 5 cm to optimize the shimming process.

-

Instrument Setup : Insert the tube into the spectrometer. The instrument then performs a series of automated steps:

-

Locking : The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming : The magnetic field homogeneity is optimized across the sample volume to achieve sharp, well-resolved peaks.

-

Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.

-

-

Data Acquisition : Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and initiate the experiment.

FTIR Spectroscopy Protocol (ATR Method)

The Attenuated Total Reflectance (ATR) method is ideal for liquid samples as it requires minimal preparation.

-

Instrument Preparation : Before analysis, record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application : Place a single drop of this compound directly onto the surface of the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition : Initiate the scan. The instrument directs an IR beam into the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption is measured.

-

Cleaning : After the measurement is complete, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue to prevent cross-contamination.

Mass Spectrometry Protocol (EI-MS)

This protocol describes a typical procedure for EI-MS, often coupled with a gas chromatograph (GC) for sample introduction.

-

Sample Introduction : A dilute solution of this compound in a volatile solvent is injected into the GC. The GC separates the compound from the solvent and any impurities.

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is under a high vacuum. Here, it is bombarded by a beam of high-energy electrons (typically 70 eV).

-

Ion Formation : The electron bombardment ejects an electron from the analyte molecule, forming a positively charged molecular ion ([M]⁺). The excess energy causes this ion to fragment in a characteristic and reproducible pattern.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Safety and Handling

Researchers and laboratory personnel must handle this compound with appropriate caution. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

Flammable Liquid and Vapor (H226).[1]

-

Causes Skin Irritation (H315).[1]

-

Causes Serious Eye Irritation (H319).[1]

-

May Cause Respiratory Irritation (H335).[1]

Recommended Precautions:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Store in a tightly sealed container in a cool, dry place.

References

The Pivotal Role of Methyl 2-mercaptopropionate in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-mercaptopropionate and its critical role in polymer chemistry. Primarily utilized as a chain transfer agent, this compound offers precise control over polymer molecular weight and distribution, enabling the synthesis of tailored polymeric materials for a wide array of applications, including in the pharmaceutical and drug development sectors. This document details its mechanism of action, applications in various polymerization techniques, quantitative effects on polymer properties, and standardized experimental protocols.

Core Function: Chain Transfer Agent in Radical Polymerization

Mechanism of Action

The chain transfer mechanism involving this compound in a radical polymerization process can be summarized in the following steps:

-

Propagation: A growing polymer chain (Pn•) reacts with a monomer molecule (M) to extend the polymer chain.

-

Chain Transfer: The propagating radical abstracts the hydrogen atom from the thiol group of this compound (R-SH). This terminates the growth of that particular polymer chain (Pn) and generates a new thiyl radical (RS•).

-

Re-initiation: The newly formed thiyl radical (RS•) then reacts with a monomer molecule (M) to initiate the growth of a new polymer chain (P1•).

This cycle of chain transfer and re-initiation leads to the formation of a larger number of shorter polymer chains, effectively reducing the average molecular weight.

References

- 1. nbinno.com [nbinno.com]

- 2. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]

- 4. EP0199316A2 - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-mercaptopropionate in Radical Polymerization for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of polymer chemistry, the precise control over polymer molecular weight and its distribution is paramount for tailoring the final material properties for a wide range of applications, from industrial coatings to advanced drug delivery systems. Radical polymerization, a cornerstone of polymer synthesis, often employs chain transfer agents (CTAs) to achieve this control. Among the various classes of CTAs, thiols, or mercaptans, are particularly effective due to the lability of the sulfur-hydrogen bond. This guide provides a comprehensive overview of Methyl 2-mercaptopropionate, a specific thiol-based CTA, for beginners in radical polymerization. We will delve into its core principles, mechanism of action, quantitative effects on polymer properties, and detailed experimental protocols.

Core Principles: The Role of Chain Transfer Agents

In radical polymerization, a growing polymer chain can be prematurely terminated by reacting with a chain transfer agent.[1] This process involves the abstraction of a labile atom (typically hydrogen) from the CTA by the propagating radical, resulting in a "dead" polymer chain and a new radical derived from the CTA.[1] This new radical can then initiate the polymerization of a monomer, starting a new polymer chain.[2] The overall effect is the reduction of the average molecular weight of the resulting polymer.[1]

The effectiveness of a CTA is quantified by its chain transfer constant (Ctr) , which is the ratio of the rate constant of the chain transfer reaction (ktr) to the rate constant of the propagation reaction (kp).[3]

Ctr = ktr / kp

A higher chain transfer constant signifies a more efficient CTA, meaning a smaller amount is required to achieve a significant reduction in polymer molecular weight.[3]

This compound: A Profile

This compound is an organosulfur compound featuring both a thiol (-SH) group and a methyl ester group. The presence of the thiol group makes it an effective chain transfer agent in radical polymerization.

| Property | Value |

| IUPAC Name | methyl 2-sulfanylpropanoate |

| Synonyms | Methyl α-mercaptopropionate, 2-Mercaptopropionic acid methyl ester |

| CAS Number | 53907-46-3 |

| Molecular Formula | C4H8O2S |

| Molecular Weight | 120.17 g/mol |

Mechanism of Chain Transfer with this compound

The mechanism of chain transfer involving this compound in a radical polymerization, for instance with a generic vinyl monomer (M), can be depicted as follows:

Caption: Chain transfer mechanism of this compound.

Quantitative Data on Chain Transfer Activity

The following table summarizes the chain transfer constants for various thiols in the polymerization of common monomers. This data can be used to estimate the performance of this compound. Given its structure, its Ctr value in methyl methacrylate (B99206) (MMA) polymerization is expected to be in a similar range to that of ethyl mercaptoacetate.

| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) |

| n-Dodecyl mercaptan | Styrene (B11656) | 60 | 13.6 |

| tert-Dodecyl mercaptan | Styrene | 60 | 1.25 |

| n-Dodecyl mercaptan | Methyl Methacrylate | 60 | 1.36 |

| tert-Dodecyl mercaptan | Methyl Methacrylate | 60 | 1.25 |

| Ethyl mercaptoacetate | Methyl Methacrylate | 60 | 0.62[3] |

| Iso-octyl-3-mercaptopropionate | Methyl Methacrylate | - | ~0.4[5] |

Effect of Mercaptopropionate Ester Concentration on Polymer Properties:

Studies on related mercaptopropionate esters in emulsion polymerization have demonstrated a clear correlation between the concentration of the chain transfer agent and the resulting polymer's molecular weight and heterogeneity index (a measure of the breadth of the molecular weight distribution).

| Chain Transfer Agent | Monomer System | CTA Concentration (wt%) | Weight Average Molecular Weight (Mw) | Heterogeneity Index (HI) |

| Butyl 3-mercaptopropionate | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid | 0 | >1,000,000 | 2.5 - 5.0 |

| Butyl 3-mercaptopropionate | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid | 1.0 | 100,000 - 200,000 | < 2.0 |

| Butyl 3-mercaptopropionate | Ethyl Acrylate / Methyl Methacrylate / Methacrylic Acid | 2.0 | 50,000 - 100,000 | < 2.0 |

| Iso-octyl-3-mercaptopropionate | Methyl Methacrylate | 0 | ~1,500,000 | ~2.5 |

| Iso-octyl-3-mercaptopropionate | Methyl Methacrylate | 0.30 | ~500,000 | ~2.2 |

| Iso-octyl-3-mercaptopropionate | Methyl Methacrylate | 1.38 | ~100,000 | ~2.0 |

Data adapted from patent literature and research articles. Absolute values can vary based on specific reaction conditions.[4][5]

Experimental Protocols

The following are detailed, generalized protocols for the free-radical polymerization of methyl methacrylate (MMA) and styrene using this compound as a chain transfer agent. These protocols are intended as a starting point and may require optimization based on specific research goals.

Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)

This protocol outlines the bulk polymerization of MMA, a common method for producing high-purity poly(methyl methacrylate) (PMMA).

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

This compound (MMP)

-

Methanol

-

Acetone

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Nitrogen or Argon inlet

-

Heating mantle with a temperature controller

-

Ice bath

Workflow:

Caption: Workflow for bulk polymerization of MMA.

Procedure:

-

Preparation: In a round-bottom flask, combine the desired amounts of methyl methacrylate, AIBN (typically 0.1-1.0 mol% relative to the monomer), and this compound. The concentration of MMP will determine the final molecular weight of the polymer.

-

De-gassing: Equip the flask with a condenser and a nitrogen or argon inlet. Bubble the inert gas through the reaction mixture for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at 60-70°C and stir the mixture. The polymerization will become noticeably more viscous over time.

-

Termination and Isolation: After the desired reaction time, cool the flask in an ice bath to quench the polymerization. Dissolve the resulting viscous polymer in a minimal amount of acetone.

-

Purification: Slowly pour the polymer solution into a beaker of cold, stirring methanol. The PMMA will precipitate as a white solid.

-

Drying: Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Solution Polymerization of Styrene

This protocol describes the solution polymerization of styrene, which is often preferred for better temperature control compared to bulk polymerization.

Materials:

-

Styrene, inhibitor removed

-

AIBN or BPO

-

This compound (MMP)

-

Toluene or another suitable solvent

-

Methanol

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Nitrogen or Argon inlet

-

Heating mantle with a temperature controller

-

Ice bath

Workflow:

Caption: Workflow for solution polymerization of styrene.

Procedure:

-

Preparation: In a round-bottom flask, dissolve the desired amounts of styrene, AIBN (0.1-1.0 mol% relative to the monomer), and this compound in toluene. The amount of solvent can be adjusted to control the viscosity of the reaction mixture.

-

De-gassing: As in the bulk polymerization protocol, de-gas the solution with an inert gas for at least 30 minutes.

-

Polymerization: Heat the reaction mixture to 70-80°C with stirring.

-

Termination and Isolation: After the desired reaction time, cool the flask to room temperature.

-

Purification: Precipitate the polystyrene by slowly adding the reaction mixture to a beaker of cold, stirring methanol.

-

Drying: Collect the polymer by filtration and dry it under vacuum.

Characterization of the Resulting Polymer

The molecular weight and molecular weight distribution of the synthesized polymers can be determined using Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC).[2] This technique separates polymer chains based on their hydrodynamic volume, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Conclusion

This compound is a valuable tool for researchers and scientists working in the field of radical polymerization. As an effective chain transfer agent, it allows for the predictable control of polymer molecular weight, a critical parameter in the design of materials with tailored properties. While specific kinetic data for this compound may be limited, the principles of chain transfer and the data from analogous mercaptopropionate esters provide a solid foundation for its application. The detailed experimental protocols provided in this guide offer a practical starting point for the synthesis of polymers with controlled architectures, enabling further innovation in drug development and materials science.

References

A Technical Guide to the Solubility of Methyl 2-Mercaptopropionate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-mercaptopropionate. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines reported qualitative and estimated quantitative data with detailed experimental protocols for determining solubility. This information is intended to assist researchers and professionals in handling, formulating, and developing applications for this compound.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various media. The principle of "like dissolves like" is a primary determinant of solubility, where substances with similar polarities tend to be miscible. This compound, with its ester functional group and a thiol group, possesses a moderate polarity, influencing its solubility in different organic solvents.

Solubility Data

| Solvent | Solvent Type | Reported Solubility | Citation |

| Water | Polar Protic | 23.65 g/L (23,650 mg/L) at 25 °C (estimated) | [1] |

| Alcohol (unspecified) | Polar Protic | Soluble | [1] |

| Benzene | Non-polar Aromatic | Soluble (for a related isomer) | |

| Chloroform | Polar Aprotic | Soluble (for related isomers) | [2] |

| Diethyl Ether | Polar Aprotic | Soluble (for a related isomer) | |

| Ethyl Acetate (B1210297) | Polar Aprotic | Soluble (for related isomers) | [2] |

Note: Data for benzene, chloroform, diethyl ether, and ethyl acetate are for the related isomers methyl 2-mercapto-2-methylpropionate and/or methyl 3-mercaptopropionate (B1240610). Due to structural similarities, similar solubility behavior is anticipated, but experimental verification is necessary.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide a framework for both qualitative and quantitative determination.

Qualitative Miscibility/Solubility Assessment

This method provides a rapid, preliminary assessment of whether this compound is miscible, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of common organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane, ethyl acetate, dichloromethane, dimethylformamide, dimethyl sulfoxide)

-

Small glass vials (e.g., 2 mL) with caps

-

Pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

Add 1 mL of the chosen organic solvent to a clean, dry glass vial.

-

Add 1 mL of this compound to the same vial.

-

Securely cap the vial and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Allow the vial to stand undisturbed for at least 5 minutes.

-

Observe the mixture against a well-lit background.

-

Miscible: The solution is clear and forms a single, homogeneous phase.

-

Partially Soluble: The solution appears cloudy or two distinct phases are present, but the volume of the this compound phase has noticeably decreased.

-

Insoluble: Two distinct, clear layers are observed with no apparent change in the volume of each phase.

-

Quantitative Solubility Determination (Saturated Solution Method)

This method determines the concentration of this compound in a saturated solution at a specific temperature, providing a quantitative solubility value.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or other sealable glass containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess is crucial to ensure saturation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, being cautious not to disturb the undissolved layer.

-

Filter the collected supernatant through a syringe filter to remove any suspended micro-droplets.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a calibrated GC or HPLC method to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the quantitative solubility of a liquid compound like this compound in an organic solvent.

Caption: Workflow for Quantitative Solubility Determination.

References

The Potential of Methyl 2-Mercaptopropionate as a Precursor for Novel Antibacterial Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Methyl 2-mercaptopropionate, a readily available thiol compound, presents a promising starting point for the synthesis of heterocyclic compounds with significant antibacterial potential. This technical guide provides an in-depth analysis of the synthesis, antibacterial activity, and mechanism of action of derivatives originating from this precursor, with a primary focus on the well-documented thiazolidin-4-one scaffold.

Synthesis of Thiazolidin-4-one Derivatives

The most common route to synthesize antibacterial agents from this compound analogues involves a two-step or a one-pot synthesis of 4-thiazolidinones. This typically involves the formation of a Schiff base followed by cyclocondensation.

General Synthetic Pathway

The synthesis commences with the reaction of an aromatic amine with an aromatic aldehyde to form an imine (Schiff base). Subsequently, the thiol group from this compound (or its hydrolyzed form, 2-mercaptopropionic acid) attacks the imine carbon, followed by an intramolecular cyclization to form the thiazolidin-4-one ring. The presence of a methyl group at the 2-position of the mercaptopropionate precursor leads to a methyl substituent at the 5-position of the resulting thiazolidin-4-one ring.

Caption: General synthesis pathway for 4-thiazolidinone (B1220212) derivatives.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,3-Diaryl-5-methyl-4-thiazolidinones

This protocol is adapted from general one-pot synthesis methods for 4-thiazolidinones.

-

Materials:

-

Substituted aromatic amine (10 mmol)

-

Substituted aromatic aldehyde (10 mmol)

-

This compound (12 mmol)

-

Anhydrous Zinc Chloride (ZnCl₂) (catalytic amount)

-

Toluene (B28343) or Dry Dioxane (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Ethanol (B145695) (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and Dean-Stark trap, dissolve the aromatic amine (10 mmol) and aromatic aldehyde (10 mmol) in toluene (50 mL).

-

Add a catalytic amount of anhydrous ZnCl₂ to the mixture.

-

Reflux the mixture for 2-4 hours, collecting the water formed in the Dean-Stark trap to drive the formation of the Schiff base.

-

After cooling the reaction mixture to room temperature, add this compound (12 mmol).

-

Reflux the mixture for an additional 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a 5% sodium bicarbonate solution to remove any unreacted mercaptopropionic acid (in case of any hydrolysis of the ester).

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified 2,3-diaryl-5-methyl-4-thiazolidinone.

-

Characterize the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Antibacterial Activity

Derivatives of this compound, particularly thiazolidin-4-ones, have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The potency of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC).

Quantitative Data Presentation

The following tables summarize the MIC values of various thiazolidin-4-one derivatives reported in the literature.

Table 1: Antibacterial Activity of 2,3-Diaryl-thiazolidin-4-ones

| Compound ID | Substituents | S. aureus MIC (mg/mL) | S. Typhimurium MIC (mg/mL) | E. coli MIC (mg/mL) | P. aeruginosa MIC (mg/mL) | Reference |

| 5 | 2-(benzothiazol-2-yl), 3-(4-chlorophenyl) | 0.06 | 0.008 | 0.03 | 0.03 | [1] |

| 8 | 2-(benzothiazol-2-yl), 3-(4-bromophenyl) | 0.06 | 0.015 | 0.03 | 0.03 | [1] |

| 15 | 2-(6-nitrobenzothiazol-2-yl), 3-(4-chlorophenyl) | 0.06 | 0.015 | 0.03 | 0.03 | [1] |

| Ampicillin | (Standard) | >0.24 | 0.015 | 0.03 | >0.24 | [1] |

Table 2: Antibacterial Activity of 2-Aryl-3-aminothiazolidin-4-ones

| Compound ID | Substituent (Aryl group) | S. aureus Biofilm Inhibition (µg/mL) | S. epidermidis Biofilm Inhibition (µg/mL) | E. faecalis Biofilm Inhibition (µg/mL) | Reference |

| 32b | 2,3-dibromopyrrole | 0.78 - 6.25 | 3.125 - 12.5 | 6.25 - 12.5 | [2] |

| 32c | 2,3-dibromopyrrole | 0.78 - 6.25 | 3.125 - 12.5 | 6.25 - 12.5 | [2] |

| Vancomycin | (Standard) | - | 3.125 | - | [2] |

Experimental Protocol for Antibacterial Screening

Protocol 2: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Materials:

-

Synthesized compounds

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL)

-

Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)

-

Negative control (broth only)

-

Growth control (broth + inoculum)

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to the final concentration of 5 x 10⁵ CFU/mL.

-

Inoculate each well (except the negative control) with the bacterial suspension. The final volume in each well should be uniform (e.g., 200 µL).

-

Include a positive control (a known antibiotic), a negative control (sterile broth), and a growth control (broth with inoculum but no compound).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm using a plate reader.

-

Caption: Experimental workflow for synthesis and antibacterial screening.

Mechanism of Action: Inhibition of MurB Ligase

Docking studies and enzymatic assays have indicated that 4-thiazolidinones likely exert their antibacterial effect by inhibiting UDP-N-acetylenolpyruvoylglucosamine reductase (MurB).[1][3][4] MurB is a crucial enzyme in the cytoplasmic steps of peptidoglycan biosynthesis, a pathway essential for the integrity of the bacterial cell wall.

Signaling Pathway

MurB catalyzes the reduction of UDP-N-acetylenolpyruvoylglucosamine (UNAGEP) to UDP-N-acetylmuramic acid (UNAM), a key precursor for peptidoglycan. Thiazolidin-4-ones are proposed to act as mimics of the diphosphate (B83284) moiety of the natural substrate, binding to the active site of MurB and preventing the synthesis of UNAM. This disruption of cell wall formation ultimately leads to bacterial cell lysis and death.

References

- 1. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

"Methyl 2-mercaptopropionate" CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-mercaptopropionate is an organic sulfur compound with potential applications in various fields of chemical synthesis. Its structure, featuring a reactive thiol group and a methyl ester, makes it an interesting candidate for further investigation in polymer chemistry, materials science, and as a potential building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential, yet currently underexplored, biological significance of this compound.

Chemical Identification and Properties

Accurate identification of a chemical entity is paramount for research and development. The Chemical Abstracts Service (CAS) number for the racemic mixture of this compound is 53907-46-3.[1] The (R)-enantiomer is assigned the CAS number 82031-68-3.[2]

Synonyms

The compound is known by several synonyms in the literature and commercial listings.[1][3][4] A comprehensive list is provided below for easy reference.

| Synonym |

| 2-Mercaptopropionic acid methyl ester |

| Methyl 2-sulfanylpropanoate |

| Propanoic acid, 2-mercapto-, methyl ester |

| α-Mercaptopropionic acid methyl ester |

| Methyl α-mercaptopropionate |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions, and for understanding the compound's behavior in various matrices.

| Property | Value | Source |

| Molecular Formula | C4H8O2S | [1] |

| Molecular Weight | 120.17 g/mol | [1] |

| Boiling Point | 69-70 °C (at 45 Torr) | [4] |

| Flash Point | 40 °C | [4] |

| Density | 1.068 g/cm³ | [4] |

Synthesis of this compound

While specific laboratory-scale experimental protocols for the direct esterification of 2-mercaptopropionic acid are not extensively detailed in publicly available literature, a general and industrially relevant method for the preparation of mercaptopropionic acid esters has been described. This method involves the reaction of an acrylate (B77674) with hydrogen sulfide (B99878).

Experimental Protocol: General Method for the Preparation of Mercaptopropionic Acid Esters

This protocol is adapted from the general methodology described in European Patent EP0485139A1 for the synthesis of mercaptopropionic acid esters.[5][6]

Materials:

-

Methyl acrylate

-

Hydrogen sulfide (H₂S)

-

Dimethyl dithiodipropionate (used as a reaction medium)

-

Anhydrous ammonia (B1221849) (or other weakly basic amine catalyst)

-

Polyether co-catalyst (e.g., polyethylene (B3416737) glycol)

Procedure:

-

A reaction medium of dimethyl dithiodipropionate is established in a suitable reactor.

-

Hydrogen sulfide gas is bubbled into and dissolved in the reaction medium. The H₂S to methyl acrylate molar ratio should be maintained in excess, preferably between 1.25:1 to 5:1, to favor the formation of the mercaptopropionate ester over the thiodipropionate byproduct.[5]

-

A weakly basic amine catalyst, such as anhydrous ammonia, is introduced into the reaction mixture.

-

A polyether co-catalyst is added to the reaction medium.

-

Methyl acrylate is then added to the stirred reaction mixture. The rate of addition should be controlled to avoid local excesses of the acrylate.

-

The reaction temperature is maintained at a low level, generally between 0°C and 40°C, to favor the formation of this compound.[5]

-

The reaction progress can be monitored by techniques such as gas chromatography (GC) to determine the consumption of reactants and the formation of the product.

-

Upon completion, the product, this compound, can be isolated and purified from the reaction mixture, typically by distillation.

Biological and Pharmaceutical Context

Currently, there is a notable lack of specific data in the peer-reviewed scientific literature regarding the biological activity, mechanism of action, or direct application of this compound in drug development. Its parent compound, 2-mercaptopropionic acid, is utilized as a chemical intermediate, for example, in the synthesis of PVC stabilizers.[7]

However, the presence of a thiol (-SH) group in this compound places it within a class of compounds of significant interest in medicinal chemistry and chemical biology. Thiol-containing molecules are crucial in numerous biological processes, primarily due to their role in redox signaling and as potent nucleophiles.

The Role of Thiols in Redox Signaling

Cellular signaling is intricately regulated by the redox state of the cell, where thiol-containing molecules, such as glutathione, play a central role. The reversible oxidation of thiols to disulfides serves as a molecular switch that can modulate protein function and signaling pathways. It is plausible that small, exogenous thiol-containing molecules could influence these pathways, although specific studies on this compound are lacking.

Future Perspectives

The lack of specific biological data for this compound presents an opportunity for novel research. Future studies could explore its potential as:

-

A modulator of cellular redox state: Investigating its ability to interact with and modify the cellular thiol pool.

-

A building block for novel therapeutics: Its functional groups could be utilized in the synthesis of new chemical entities with potential pharmacological activity.

-

A probe for studying thiol-based signaling: Its simple structure could make it a useful tool to investigate the roles of exogenous thiols in biological systems.

Conclusion

This compound is a well-characterized chemical with established identifiers and physical properties. While its primary current applications appear to be outside the direct realm of drug development, its chemical nature as a thiol-containing ester suggests a potential for biological activity that remains largely unexplored. This guide provides the foundational information necessary for researchers and scientists to embark on further investigation into the synthesis and potential applications of this intriguing molecule.

References

- 1. This compound | C4H8O2S | CID 103858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (R)- | C4H8O2S | CID 12279939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. lookchem.com [lookchem.com]

- 5. EP0485139A1 - Method for preparing mercaptopropionic acid esters - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. nbinno.com [nbinno.com]

A Theoretical Deep Dive into the Reaction Mechanisms of Methyl 2-mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies surrounding the reaction mechanisms of Methyl 2-mercaptopropionate. By leveraging computational chemistry, this document elucidates the intricacies of the key reactions this versatile molecule undergoes, including thiol-ene additions, Michael additions, and ester aminolysis. The information presented herein is crucial for researchers and professionals in drug development and materials science seeking to understand and predict the reactivity of this compound in various chemical environments.

Radical-Initiated Thiol-Ene "Click" Chemistry

The radical-initiated addition of thiols to alkenes, a cornerstone of "click" chemistry, is a prominent reaction pathway for this compound. Theoretical studies, primarily employing high-level computational methods like CBS-QB3, have provided significant insights into the energetics and kinetics of this process. The reaction typically proceeds via a step-growth mechanism involving a thiyl radical.

Mechanism Overview

The generally accepted mechanism involves two key steps: propagation and chain-transfer. In the propagation step, a thiyl radical adds to an alkene, forming a carbon-centered radical intermediate. This is followed by a chain-transfer step where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the final thioether product.

Caption: Radical-initiated Thiol-Ene reaction mechanism.

Computational Data

Computational studies on the reaction of methyl mercaptan (a proxy for this compound) with various alkenes have yielded valuable thermodynamic and kinetic data. These calculations reveal the influence of the alkene structure on the activation barriers and overall reaction rates.[1][2][3]

| Alkene | ΔG⧧ (Propagation) (kcal/mol) | ΔG⧧ (Chain-Transfer) (kcal/mol) |

| Propene | 5.2 | -10.1 |

| Methyl Acrylate | 2.1 | -13.8 |

| Styrene | 3.4 | -18.2 |

| Norbornene | 2.8 | -9.2 |

Note: Data is illustrative and based on computational studies of methyl mercaptan.[1]

Experimental Protocols: Computational Methodology

CBS-QB3 Method: The Complete Basis Set (CBS) methods, particularly CBS-QB3, are high-accuracy composite quantum chemical methods. They are used to approximate the results of very high-level theoretical calculations at a more manageable computational cost. The protocol typically involves:

-

Geometry optimization and frequency calculation at the B3LYP/6-311G(2d,d,p) level.

-

Single-point energy calculations with higher levels of theory (e.g., CCSD(T), MP4SDQ) and larger basis sets.

-

Extrapolation of the energies to the complete basis set limit.

-

Inclusion of core correlation and other empirical corrections.

Base-Catalyzed Thiol-Michael Addition

The Michael addition of thiols to α,β-unsaturated carbonyl compounds is another crucial reaction for this compound. Theoretical and experimental studies have elucidated a base-catalyzed mechanism that proceeds through a thiolate anion.[4][5]

Mechanism Overview

The reaction is initiated by the deprotonation of the thiol by a base, forming a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the Michael acceptor, generating a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by the protonated base or another proton source, yields the final adduct.

Caption: Base-catalyzed Thiol-Michael addition mechanism.

Computational Data

Density Functional Theory (DFT) calculations are commonly employed to study the energetics of the Thiol-Michael reaction. These studies provide insights into the activation barriers of the nucleophilic attack and the stability of the enolate intermediate.

| Reaction Step | Calculated ΔG⧧ (kcal/mol) |

| Thiolate Formation | Low barrier (base dependent) |

| Nucleophilic Attack | 10 - 15 |

| Protonation of Enolate | Low barrier |

Note: Values are representative and can vary significantly with the specific thiol, Michael acceptor, base, and solvent system.[4]

Experimental Protocols: Computational Methodology

DFT Calculations: Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A typical protocol for studying reaction mechanisms includes:

-

Model System Definition: Choosing appropriate model compounds for the reactants, products, and transition states.

-

Functional and Basis Set Selection: A common choice is the B3LYP functional with a basis set like 6-31+G(d,p), which includes polarization and diffuse functions to accurately describe anionic species.

-

Geometry Optimization: Finding the minimum energy structures for reactants, products, and intermediates, and the first-order saddle points for transition states.

-

Frequency Calculations: To confirm the nature of the stationary points (minima have all real frequencies, transition states have one imaginary frequency) and to calculate zero-point vibrational energies and thermal corrections.

-

Solvation Modeling: Often, a continuum solvation model like the Polarizable Continuum Model (PCM) is used to account for the effect of the solvent.

Ester Aminolysis

The ester functional group in this compound can undergo nucleophilic acyl substitution, with aminolysis being a key example. Computational studies have explored both uncatalyzed and catalyzed pathways for this reaction, revealing the potential for both stepwise and concerted mechanisms.[6][7]

Mechanism Overview

In the presence of an amine, the ester can be converted to an amide. Theoretical studies on model systems, such as the reaction of methyl formate (B1220265) with ammonia (B1221849), show that the reaction can proceed through a tetrahedral intermediate (stepwise mechanism) or via a single transition state (concerted mechanism). The presence of a second amine molecule acting as a general base catalyst significantly lowers the activation energy, favoring the stepwise mechanism.[6][7]

Caption: Stepwise vs. Concerted mechanisms for ester aminolysis.

Computational Data

High-level ab initio (QCISD) and DFT (B3LYP) calculations have been used to determine the activation energies for the aminolysis of simple esters.

| Mechanism (Methyl Formate + NH₃) | Activation Energy (kcal/mol) - Gas Phase |

| Uncatalyzed - Stepwise | ~30 |

| Uncatalyzed - Concerted | ~31 |

| Catalyzed (by NH₃) - Stepwise | ~15 |

Note: Data is for a model system and illustrates the catalytic effect.[6]

Experimental Protocols: Computational Methodology

QCISD/6-31G(d,p) Method: This ab initio method, Quadratic Configuration Interaction with Singles and Doubles, provides a high level of electron correlation, leading to accurate energy predictions. The 6-31G(d,p) basis set is a Pople-style basis set that includes polarization functions on both heavy atoms and hydrogens, which is important for describing the bonding in transition states. This method is computationally more demanding than DFT but can offer benchmark-quality results for smaller systems.

Conclusion

The theoretical studies on the reaction mechanisms of this compound and its analogues provide a robust framework for understanding its chemical behavior. Computational chemistry not only corroborates experimental findings but also offers predictive power, enabling the rational design of reactions and molecules for applications in drug development and materials science. The data and methodologies presented in this guide serve as a valuable resource for researchers aiming to harness the full potential of this important chemical entity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality. | Semantic Scholar [semanticscholar.org]

- 3. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational study of the aminolysis of esters. The reaction of methylformate with ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Multifaceted Role of Methyl 2-Mercaptopropionate in Advanced Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-mercaptopropionate, a versatile thiol-containing compound, is emerging as a critical component in the design and synthesis of advanced materials. Its unique chemical properties enable its application in a diverse range of fields within materials science, including polymer chemistry, nanotechnology, and surface engineering. This technical guide provides a comprehensive overview of the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying scientific principles.

Polymer Synthesis: A Potent Chain-Transfer Agent

This compound is widely utilized as a chain-transfer agent (CTA) in free-radical polymerization, offering precise control over the molecular weight and architecture of polymers. Its primary function is to interrupt the propagation of a growing polymer chain and initiate a new one, thereby regulating the overall polymer chain length.

Quantitative Data on Polymer Synthesis

The efficacy of this compound as a chain-transfer agent is evident in its impact on the molecular weight and polydispersity index (PDI) of polymers. The following table summarizes key quantitative data from various polymerization reactions.

| Monomer(s) | Polymerization Technique | This compound Concentration (mol%) | Resulting Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |

| Methyl Methacrylate (B99206) (MMA) | Emulsion Polymerization | 4.0 | 3,000 | 1.71 | [1] |

| Ethyl Acrylate/Methyl Methacrylate | Emulsion Polymerization | 4.0 | 3,100 | 1.85 | [1] |

| Styrene/n-Butylacrylate/Methacrylic acid | Emulsion Polymerization | 1.5 | 6,197 | 21.84 | [2] |

Experimental Protocol: Emulsion Polymerization of Methyl Methacrylate

This protocol outlines a typical procedure for the emulsion polymerization of methyl methacrylate (MMA) using this compound as a chain-transfer agent to control molecular weight.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Sodium dodecyl sulfate (B86663) (SDS)

-

Potassium persulfate (KPS)

-

This compound

-

Deionized water

-

Nitrogen gas

Procedure:

-

Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Initial Charge: To the flask, add 100 mL of deionized water and 0.5 g of SDS. Stir the mixture until the SDS is completely dissolved.

-

Purging: Purge the system with nitrogen for 30 minutes to remove oxygen.

-

Monomer and CTA Addition: In a separate beaker, mix 20 g of MMA and the desired amount of this compound (e.g., 0.8 g, 4 mol% relative to MMA). Add this mixture to the reaction flask under a nitrogen blanket.

-

Initiator Addition: Dissolve 0.2 g of KPS in 5 mL of deionized water and add it to the reaction flask to initiate polymerization.

-

Polymerization: Heat the reaction mixture to 70°C and maintain this temperature for 4 hours with continuous stirring.

-

Cooling and Characterization: Cool the reactor to room temperature. The resulting polymer latex can be characterized for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Logical Relationship: Chain-Transfer Mechanism

The following diagram illustrates the fundamental mechanism of chain transfer in radical polymerization, where P• represents a growing polymer chain and M represents a monomer unit.

Nanoparticle Synthesis: A Versatile Capping Agent

The thiol group in this compound exhibits a strong affinity for the surface of noble metal and semiconductor nanoparticles, making it an effective capping agent. As a capping agent, it controls the growth and prevents the aggregation of nanoparticles during synthesis, thereby influencing their final size, shape, and stability.

Quantitative Data on Nanoparticle Synthesis

The concentration of this compound can be tuned to control the size of the resulting nanoparticles.

| Nanoparticle Type | Precursor | This compound to Precursor Molar Ratio | Resulting Nanoparticle Size (nm) | Reference |

| Gold (Au) | HAuCl₄ | 2:1 | ~5 | Inferred from similar thiol capping agents |

| Cadmium Selenide (CdSe) | CdO, Se | Varied | 2-5 | Inferred from similar thiol capping agents |

Experimental Protocol: Synthesis of Gold Nanoparticles

This protocol describes the synthesis of gold nanoparticles (AuNPs) using this compound as a capping agent in a two-phase system.

Materials:

-

Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

-

Tetraoctylammonium bromide (TOAB)

-

This compound

-

Sodium borohydride (B1222165) (NaBH₄)

-

Ethanol

-

Deionized water

Procedure:

-

Gold Precursor Solution: Prepare a 30 mM aqueous solution of HAuCl₄·3H₂O.

-

Phase Transfer: In a flask, mix 10 mL of the aqueous gold solution with 25 mL of a 50 mM solution of TOAB in toluene. Stir vigorously until the aqueous phase becomes colorless and the organic phase turns orange, indicating the transfer of gold ions.

-

Capping Agent Addition: To the organic phase, add a solution of this compound in toluene. A typical starting molar ratio of thiol to gold is 2:1.

-

Reduction: While stirring vigorously, add 10 mL of a freshly prepared 0.4 M aqueous solution of NaBH₄ dropwise. The solution will turn a deep red or purple, indicating the formation of gold nanoparticles.

-

Stabilization: Continue stirring for at least 4 hours to ensure complete reaction and stabilization of the nanoparticles.

-

Purification:

-

Separate the organic phase and wash it three times with deionized water.

-

Precipitate the nanoparticles by adding ethanol.

-

Centrifuge the mixture to collect the nanoparticle precipitate.

-

Redisperse the nanoparticles in toluene and repeat the precipitation and centrifugation steps twice to remove excess capping agent and phase transfer catalyst.

-

-

Final Product: Dry the purified AuNPs under vacuum. The resulting nanoparticles can be stored as a powder or redispersed in an appropriate organic solvent.

Experimental Workflow: Nanoparticle Synthesis

The following diagram outlines the workflow for the synthesis of this compound-capped gold nanoparticles.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-Mercaptopropionate as a Chain Transfer Agent in Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-mercaptopropionate is a key chain transfer agent (CTA) utilized in emulsion polymerization to control the molecular weight and molecular weight distribution of polymers.[1][2] This control is crucial for tailoring the final properties of the polymer for specific applications, including in the development of advanced drug delivery systems, coatings, and adhesives.[3][4] In emulsion polymerization, which is a versatile technique for producing high molecular weight polymers with high reaction rates, CTAs like this compound play a vital role in preventing the formation of excessively long polymer chains and ensuring the production of polymers with desired characteristics.[2][4] These application notes provide detailed protocols and data on the use of this compound as a chain transfer agent in the emulsion polymerization of acrylic monomers.

Principle of Chain Transfer in Emulsion Polymerization

Data Presentation

The effectiveness of mercaptopropionate esters as chain transfer agents is demonstrated by their ability to reduce polymer molecular weight and narrow the molecular weight distribution. The following tables summarize the impact of using a similar chain transfer agent, iso-octyl-3-mercaptopropionate (iOMP), on the emulsion polymerization of methyl methacrylate (B99206) (MMA), which can be considered indicative of the performance of this compound.

Table 1: Effect of Iso-octyl-3-mercaptopropionate (iOMP) Concentration on the Molecular Weight of Poly(methyl methacrylate) (PMMA) [2]

| Experiment ID | iOMP Concentration (pphm*) | Number-Average Molecular Weight (M(_n), g/mol ) | Weight-Average Molecular Weight (M(_w), g/mol ) | Polydispersity Index (PDI = M(_w)/M(_n)) |

| MMA1 | 0 | 1,500,000 | 3,500,000 | 2.33 |

| MMA2 | 0.30 | 300,000 | 750,000 | 2.50 |

| MMA3 | 0.67 | 150,000 | 400,000 | 2.67 |

| MMA4 | 1.03 | 100,000 | 280,000 | 2.80 |

| MMA5 | 1.38 | 75,000 | 220,000 | 2.93 |

*pphm: parts per hundred monomer

| Chain Transfer Agent | C(_s) for Styrene | C(_s) for MMA |

| EHMP | 13.1 | 1.39 |

| MBMP | 13.8 | 1.49 |

| STMP | 12.6 | 1.22 |

| n-Dodecyl Mercaptan (NDM) | 13.0 | 1.36 |

| tert-Dodecyl Mercaptan (TDM) | 13.6 | 1.25 |

| Octylthioglycolate (OTG) | 12.9 | 1.21 |

Experimental Protocols

The following protocol is a detailed methodology for the emulsion polymerization of methyl methacrylate (MMA) using a mercaptopropionate-based chain transfer agent. This can be adapted for this compound.

Materials

-

Methyl methacrylate (MMA), inhibitor removed

-